

2-Adamantanone oxime CAS number and properties

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Compound of Interest

Compound Name: 2-Adamantanone oxime

Cat. No.: B1664042

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An In-depth Technical Guide to **2-Adamantanone Oxime** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2-Adamantanone Oxime**, a pivotal intermediate in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis protocols, reactivity, and applications, with a focus on providing actionable insights for researchers, scientists, and drug development professionals. The unique structural characteristics of the adamantane core, combined with the versatile reactivity of the oxime moiety, make this compound a valuable building block for novel therapeutics.

Core Concepts: The Adamantane Scaffold and Oxime Functionality

2-Adamantanone oxime, identified by CAS Number 4500-12-3, is a derivative of adamantane, a rigid, tricyclic hydrocarbon.^{[1][2]} The adamantane cage is a highly sought-after scaffold in drug design due to its unique combination of properties:

- **Lipophilicity:** The bulky, hydrocarbon-rich structure enhances the lipophilicity of parent molecules, which can improve their ability to cross cellular membranes.
- **Metabolic Stability:** The cage-like structure is resistant to metabolic degradation, which can increase the in vivo half-life of a drug.

- **Rigidity:** The rigid framework provides a well-defined three-dimensional structure, which can lead to higher binding affinity and selectivity for biological targets.

The oxime functional group (C=N-OH) is not merely a synthetic handle but is a pharmacologically significant moiety in its own right. Oximes are known to be present in a variety of bioactive molecules and even FDA-approved drugs, exhibiting a range of activities including anti-inflammatory, antifungal, and acetylcholinesterase (AChE) reactivation properties.^{[3][4][5][6]} The combination of the adamantane scaffold with the oxime functional group thus presents a compelling starting point for the development of novel chemical entities.

Physicochemical Properties of 2-Adamantanone Oxime

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of **2-Adamantanone Oxime** are summarized below.

| Property | Value | Source(s) |
|---------------------------|--|---|
| CAS Number | 4500-12-3 | [1] [2] [7] [8] |
| Molecular Formula | C ₁₀ H ₁₅ NO | [1] [2] [7] [9] |
| Molecular Weight | 165.23 g/mol | [7] [8] [9] |
| Appearance | White to almost white powder or crystals | [7] |
| Melting Point | 164-167 °C | [7] [8] |
| Boiling Point (Predicted) | 294.0 ± 9.0 °C | [7] [8] |
| Density (Predicted) | 1.50 ± 0.1 g/cm ³ | [7] [8] |
| Solubility | Soluble in Methanol | [7] [8] |
| pKa (Predicted) | 12.46 ± 0.20 | [7] [8] |

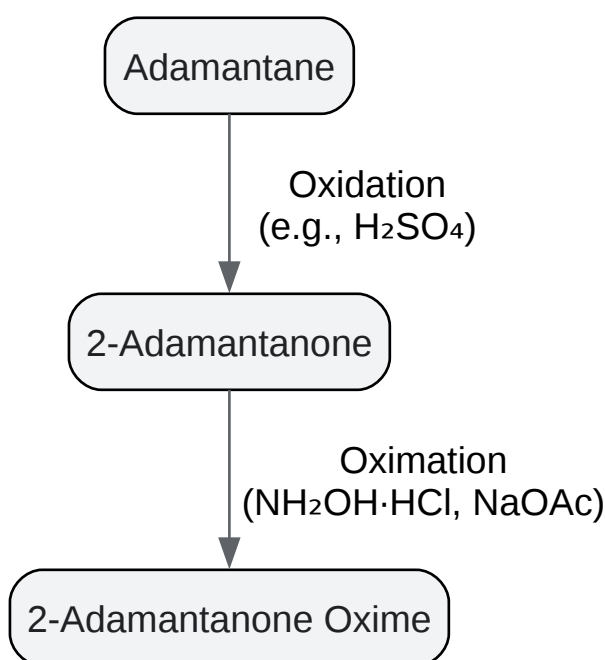
The high melting point is indicative of the compound's stable, crystalline structure, a common feature of adamantane derivatives. Its solubility in organic solvents like methanol facilitates its

use in a variety of chemical reactions.

Synthesis and Mechanistic Considerations

The preparation of **2-Adamantanone Oxime** is a robust and well-established process, typically starting from the corresponding ketone, 2-adamantanone. The overall synthetic pathway, including the synthesis of the ketone precursor, is a valuable workflow for any laboratory working with this scaffold.

Workflow for the Synthesis of 2-Adamantanone Oxime



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Caption: Overall synthetic route from Adamantane to **2-Adamantanone Oxime**.

Part A: Synthesis of the Precursor, 2-Adamantanone

The most common laboratory-scale synthesis involves the oxidation of adamantane using a strong acid, such as concentrated sulfuric acid.^{[10][11]} This method, while effective, requires careful control of reaction conditions to achieve good yields.

Experimental Protocol: Oxidation of Adamantane

- **Reaction Setup:** In a well-ventilated fume hood, carefully add adamantane (1.0 eq) to concentrated (98%) sulfuric acid in a flask equipped with a mechanical stirrer and a condenser.
- **Heating:** With vigorous stirring, gradually heat the mixture to approximately 80-82°C. The choice of this temperature is critical; it is high enough to promote the oxidation but low enough to minimize charring and side reactions.
- **Reaction Monitoring:** Maintain the temperature and stirring for several hours. The reaction can be monitored by gas chromatography (GC) to track the disappearance of adamantane.
- **Work-up:** After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. This step quenches the reaction and precipitates the crude product.
- **Isolation:** Extract the product with a suitable organic solvent, such as dichloromethane.^[10] The organic layers are combined, washed with a saturated sodium chloride solution to remove residual acid, and dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure. The resulting crude 2-adamantanone can be purified by steam distillation or column chromatography to yield a white crystalline solid.^{[10][12]}

Part B: Synthesis of 2-Adamantanone Oxime

The conversion of 2-adamantanone to its oxime is a classic condensation reaction with hydroxylamine.

Experimental Protocol: Oximation of 2-Adamantanone^[13]

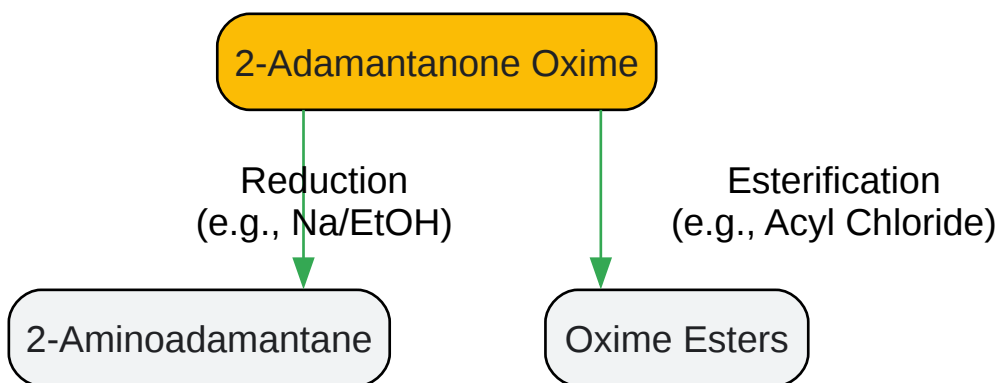
- **Reaction Setup:** Dissolve 2-adamantanone (1.0 eq) in ethanol in a round-bottom flask.
- **Reagent Addition:** In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which is the active nucleophile in the reaction. Add this aqueous solution to the ethanolic solution of 2-adamantanone.

- Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting ketone spot is consumed.
- Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. The product, being less soluble in water, will precipitate out.
- Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts and dry thoroughly to obtain **2-adamantanone oxime**. The product is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.

Reactivity and Applications in Drug Discovery

2-Adamantanone oxime is a versatile intermediate, primarily due to the reactivity of the oxime group, which can be readily transformed into other functional groups or used as a scaffold for further elaboration.

Key Transformations and Synthetic Utility



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Caption: Key synthetic transformations of **2-Adamantanone Oxime**.

One of the most significant applications of **2-adamantanone oxime** is its role as a precursor to 2-aminoadamantane. This amine is a critical component in many pharmacologically active molecules. The reduction of the oxime can be achieved through various methods, including the Bouveault-Blanc reduction.^[13]

Furthermore, the hydroxyl group of the oxime can be derivatized, for instance, through esterification, to create a library of related compounds for structure-activity relationship (SAR) studies. For example, carbamate derivatives of **2-adamantanone oxime** have been synthesized and investigated for their anti-inflammatory and antifungal activities.^[3] This highlights the potential of this scaffold in generating new drug candidates.

The broader class of oxime-containing molecules has a proven track record in medicine. Several FDA-approved cephalosporin antibiotics feature an oxime moiety, which enhances their stability and spectrum of activity.^{[5][6]} This precedent underscores the value of exploring adamantane-based oximes in the search for new therapeutic agents.

Safety and Handling

As with any chemical reagent, proper handling of **2-Adamantanone Oxime** is essential. Based on available safety data, the following precautions should be observed.

- Hazard Identification: The compound is associated with the following hazard statements:
 - H302: Harmful if swallowed.^[8]
 - H315: Causes skin irritation.^[8]
 - H319: Causes serious eye irritation.^[8]
 - H335: May cause respiratory irritation.^[8]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area or a fume hood.
- Handling: Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is noted to be sensitive to moisture.^{[7][8]}
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Adamantanone oxime is more than just a chemical intermediate; it is a gateway to a rich area of medicinal chemistry. Its synthesis is straightforward, and its physicochemical properties are well-defined. The true value of this compound lies in the combination of the robust, bio-inert adamantane cage and the synthetically versatile oxime group. For researchers in drug discovery, **2-adamantanone oxime** represents a valuable building block with significant potential for the development of novel therapeutics with improved pharmacological profiles.

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